N-benzyl-2-methoxy-5-nitroaniline
Description
Significance and Research Context of Substituted Anilines
Anilines, organic compounds featuring an amino group attached to a benzene (B151609) ring, are fundamental building blocks in chemical synthesis. wikipedia.org When additional functional groups replace one or more hydrogen atoms on the benzene ring, they are known as substituted anilines. This class of compounds is of paramount importance in both industrial and academic research. wisdomlib.orge-bookshelf.de
Substituted anilines are crucial intermediates in the manufacturing of a wide array of products, including polymers, agrochemicals, and pharmaceuticals. e-bookshelf.dencert.nic.in They are particularly vital in the production of dyes and pigments, such as azo dyes. wisdomlib.orgontosight.ai The specific nature and position of the substituent groups on the aniline (B41778) ring dramatically influence the compound's chemical and physical properties. researchgate.net Electron-donating groups (e.g., -OCH3, -CH3) and electron-withdrawing groups (e.g., -NO2, -COOH) can alter the reactivity, basicity, and electronic properties of the molecule. ncert.nic.inyoutube.com This tunability makes substituted anilines versatile tools for chemists to design and synthesize novel molecules with desired functions. wisdomlib.org In medicinal chemistry, the aniline scaffold is present in numerous drugs, though researchers often modify it to enhance pharmacological properties. ncert.nic.in The development of new synthetic methodologies, such as catalytic processes, continues to expand the accessibility and diversity of these important compounds. rsc.org
Overview of N-benzyl-2-methoxy-5-nitroaniline as a Target Compound
This compound is a specific substituted aniline that has garnered interest in chemical research. Its structure features a benzyl (B1604629) group attached to the nitrogen atom, a methoxy (B1213986) group (-OCH3) at the 2-position, and a nitro group (-NO2) at the 5-position of the aniline ring. This combination of functional groups makes it a specific target for synthetic and characterization studies.
The presence of both an electron-donating methoxy group and an electron-withdrawing nitro group on the aromatic ring suggests that the compound may possess interesting electronic and optical properties. Research on similarly structured molecules, such as N-benzyl-4-nitroaniline, has explored their potential in materials science. The precursor, 2-methoxy-5-nitroaniline (B165355), is a known intermediate in the synthesis of dyes and pharmaceuticals, indicating the potential utility of its derivatives. ontosight.ai
Below are the key identifiers and computed properties for this compound. nih.gov
| Identifier/Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C14H14N2O3 |
| Molecular Weight | 258.27 g/mol |
| InChIKey | BZXDCXXOWVIDMW-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C=C(C=C1)N+[O-])NCC2=CC=CC=C2 |
| ChEMBL ID | CHEMBL1617511 |
Scope and Objectives of Academic Investigations
Academic investigations into this compound and related compounds are driven by several key objectives. The primary goals often revolve around synthesis, characterization, and the exploration of potential applications.
Research Objectives:
Development of Synthetic Routes: A primary objective is to establish efficient and scalable methods for the synthesis of this compound. This could involve multi-step processes starting from commercially available precursors like 2-methoxy-5-nitroaniline. ontosight.ai The synthesis of a related compound, N-Benzyl-3-nitroaniline, has been documented as part of academic exercises. researchgate.net
Structural and Property Characterization: Detailed characterization of the synthesized compound is a crucial step. This involves utilizing analytical techniques to confirm its structure and determine its physical and chemical properties.
Exploration of Potential Applications: Drawing parallels from structurally similar compounds, research may aim to uncover the potential utility of this compound. For instance, research on N-benzyl-2-methoxybenzamide derivatives has identified them as potential herbicides. nih.gov The investigation of novel anilines and their intra- and intermolecular charge-transfer (CT) interactions is also a field of study for their optical properties. nii.ac.jp
The table below outlines the typical research focus for a target compound like this compound.
| Research Area | Objective | Rationale/Context |
|---|---|---|
| Synthetic Chemistry | Develop efficient synthesis protocols. | To make the compound readily available for further study and potential scale-up. |
| Structural Analysis | Confirm molecular structure and conformation. | Fundamental for understanding the compound's properties and reactivity. |
| Materials Science | Investigate electronic and optical properties. | The nitro and methoxy substituents suggest potential for applications like nonlinear optics, a field where other substituted anilines have been studied. |
| Agrochemical Research | Screen for biological activity (e.g., herbicidal). | Structurally related benzamides have shown herbicidal properties, suggesting a possible avenue of investigation. nih.gov |
Properties
IUPAC Name |
N-benzyl-2-methoxy-5-nitroaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c1-19-14-8-7-12(16(17)18)9-13(14)15-10-11-5-3-2-4-6-11/h2-9,15H,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZXDCXXOWVIDMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])NCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Pathways
Established Synthetic Routes for N-benzyl-2-methoxy-5-nitroaniline
The primary and most established method for the synthesis of this compound involves the N-alkylation of 2-methoxy-5-nitroaniline (B165355). This approach is a classic example of nucleophilic substitution.
Nucleophilic Substitution Approaches
Nucleophilic substitution reactions form the cornerstone of many C-N bond formations in organic chemistry. The synthesis of this compound is readily achieved through the reaction of an amine with a benzyl (B1604629) halide.
The reaction between 2-methoxy-5-nitroaniline and a benzyl halide, such as benzyl chloride or benzyl bromide, is a direct and widely applicable method for the synthesis of this compound. In this SN2 reaction, the amino group of 2-methoxy-5-nitroaniline acts as a nucleophile, attacking the electrophilic benzylic carbon of the benzyl halide and displacing the halide ion.
The presence of both an electron-donating methoxy (B1213986) group (-OCH3) and an electron-withdrawing nitro group (-NO2) on the aniline (B41778) ring influences the nucleophilicity of the amino group. While the nitro group deactivates the ring and decreases the basicity of the amine, the methoxy group provides some counteracting activation. ncert.nic.in The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction, driving the equilibrium towards the product.
A general representation of this reaction is as follows:
Scheme 1: General reaction for the synthesis of this compound via nucleophilic substitution.
The efficiency of the N-benzylation of 2-methoxy-5-nitroaniline is highly dependent on the reaction conditions. Key parameters for optimization include the choice of solvent, base, temperature, and reaction time.
Solvent System: The choice of solvent can significantly impact the rate and yield of the SN2 reaction. Polar aprotic solvents such as acetonitrile, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO) are often employed as they can solvate the cation of the base while not strongly solvating the nucleophilic amine, thus enhancing its reactivity. Studies on the nucleophilic substitution of benzyl benzenesulphonates with anilines have been conducted in methanol-acetonitrile mixtures. rsc.org
Base: A variety of inorganic and organic bases can be used to scavenge the acid produced during the reaction. Common choices include potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and triethylamine (B128534) (Et₃N). The strength of the base should be sufficient to deprotonate the aniline nitrogen, thereby increasing its nucleophilicity.
Temperature: The reaction temperature is a critical factor. While higher temperatures can increase the reaction rate, they may also lead to the formation of side products. The optimal temperature is typically determined empirically for each specific set of reactants and conditions.
The following table summarizes typical conditions for the N-alkylation of related anilines, which can serve as a starting point for the optimization of this compound synthesis.
| Reactants | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 2-Nitroaniline (B44862), Benzyl chloride | NaOH | Acetone | 65 | 92 | google.com |
| Aniline, Benzyl alcohol (in situ halide) | Re₂O₇ | - | 80 | High | patsnap.com |
Catalyst-Assisted Synthesis Protocols
To enhance the efficiency and sustainability of the synthesis of this compound, catalyst-assisted methods are being explored. These approaches aim to lower the activation energy of the reaction, allowing for milder reaction conditions and potentially higher yields.
Heterogeneous Catalysis in Benzylation Reactions
Heterogeneous catalysts offer significant advantages, including ease of separation from the reaction mixture and potential for recycling. For N-alkylation reactions, various metal-supported catalysts have been investigated. Nickel nanoparticles supported on materials like alumina (B75360) (Al₂O₃) have demonstrated high activity for the N-alkylation of anilines with alcohols under additive-free conditions. colab.ws Copper-based heterogeneous catalysts have also been shown to be effective for the N-alkylation of aniline with benzylic alcohols through a hydrogen borrowing mechanism. rsc.org
While specific examples for the benzylation of 2-methoxy-5-nitroaniline are not prevalent in the literature, these systems provide a strong basis for future research. The presence of the nitro group may require careful selection of the catalyst and reaction conditions to avoid its reduction.
The following table highlights some heterogeneous catalytic systems used for N-alkylation of anilines.
| Catalyst | Amine | Alkylating Agent | Key Features | Reference |
| Ni/θ-Al₂O₃ | Anilines | Benzyl alcohol | Reusable, additive-free | colab.ws |
| Heterogeneous Cu | Aniline | Benzylic alcohols | No additives, no waste | rsc.org |
| Zeolites (e.g., S-115) | Aniline | Lower alkanols | Selective N-alkylation | google.com |
Exploration of Nanocatalyst Applications
Nanocatalysts, due to their high surface-area-to-volume ratio, often exhibit enhanced catalytic activity compared to their bulk counterparts. In the context of N-alkylation, various nanocatalysts are being developed. For instance, a dinuclear Ni(II)-Ce(III) complex pyrolytically activated on a support has been shown to be an effective heterogeneous catalyst for the hydrogenation of nitroarenes, a related transformation. nih.gov While not a direct benzylation, this highlights the potential of tailored nanocatalysts in reactions involving substituted anilines.
The application of nanocatalysts to the direct N-benzylation of 2-methoxy-5-nitroaniline is a promising area for future investigation. The development of robust and selective nanocatalysts could lead to more efficient and environmentally friendly synthetic routes.
Synthesis of this compound Derivatives and Analogs
The synthesis of derivatives and analogs of this compound leverages a variety of established organic reactions. These methods allow for the introduction of diverse functional groups and structural motifs, leading to a broad range of compounds with potential applications in various fields of chemistry.
Derivatization via Azo Coupling Reactions
Azo coupling reactions are a powerful tool for the synthesis of azo dyes, a significant class of organic colorants. This methodology can be applied to create derivatives of this compound. The core of this reaction involves the coupling of a diazonium salt with an activated aromatic compound.
In a typical procedure, an aromatic amine is diazotized using a reagent like sodium nitrite (B80452) in an acidic medium, such as hydrochloric or sulfuric acid, at low temperatures (0–5 °C) to form a diazonium salt. orientjchem.orgnih.gov This reactive intermediate is then coupled with a suitable partner, which in this context could be a derivative of this compound or a precursor that is later converted to it. For instance, 2-methoxy-5-nitroaniline can be diazotized and subsequently coupled with various aromatic compounds to produce a range of azo dyes. orientjchem.org The resulting azo compounds are characterized by the presence of the -N=N- functional group, which acts as a chromophore.
The synthesis of disazo disperse dyes derived from 2-methoxy-5-nitroaniline has been reported, demonstrating the utility of this starting material in creating complex dye structures. orientjchem.org The process involves diazotizing 2-methoxy-5-nitroaniline and coupling it with another aromatic amine, such as 3-chloroaniline, under acidic conditions. orientjchem.org The resulting monoazo compound can be further diazotized and coupled to introduce a second azo linkage. orientjchem.org
The table below outlines examples of azo dye synthesis starting from related aniline derivatives.
| Starting Amine | Coupling Agent | Resulting Azo Compound Class | Reference |
| 2-Methoxy-5-nitroaniline | 3-Chloroaniline | Disazo Disperse Dyes | orientjchem.org |
| Aniline derivatives | Aldehyde derivatives | Azo-imidazole derivatives | nih.gov |
| 2-Nitro-4-methylaniline | Salicylaldehyde | Azo-linked Schiff base ligand | tandfonline.com |
Formation of Schiff Bases and Related Imine Structures
Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group, but not hydrogen. They are typically formed through the condensation reaction of a primary amine with an aldehyde or a ketone.
The synthesis of Schiff base derivatives related to this compound can be envisioned by reacting the amino group of the parent molecule or its analogs with various carbonyl compounds. For example, a series of Schiff bases were successfully synthesized from the condensation of 5-nitrovanillin (B156571) (which shares structural similarities with the nitro-aromatic portion of the target molecule) with different aromatic amines. researchgate.net The reaction is often catalyzed by an acid and may employ a drying agent to drive the equilibrium towards the product. researchgate.net
The formation of a Schiff base involves the nucleophilic addition of the amine to the carbonyl carbon, forming an unstable carbinolamine intermediate. nih.gov This intermediate then dehydrates to yield the imine. The reactivity of the carbonyl group and the nucleophilicity of the amine are key factors influencing the reaction rate and yield.
The following table presents examples of Schiff base formation from various starting materials.
| Amine Component | Carbonyl Component | Resulting Schiff Base Type | Reference |
| Aromatic amines | 5-Nitrovanillin | Aromatic Schiff Bases | researchgate.net |
| 2-Amino-4-chlorophenol | Azo-linked salicylic (B10762653) acid derivatives | Azo-linked benzoxazoles | tandfonline.com |
| n-Propylamine | bis(2-hydroxy-3-methoxybenzaldehyde)nickel(II) | Nickel(II) Schiff base complex | nih.gov |
Strategies for Aromatic Ring Functionalization
Functionalization of the aromatic rings in this compound can be achieved through various electrophilic and nucleophilic aromatic substitution reactions. The existing substituents on the aniline ring (methoxy and nitro groups) and the benzyl ring will direct the position of incoming electrophiles.
For instance, the methoxy group is an activating, ortho-para directing group, while the nitro group is a deactivating, meta-directing group. This directing influence is crucial in planning synthetic routes to achieve specific substitution patterns.
One common strategy for introducing new functional groups is through electrophilic aromatic substitution. However, the presence of the deactivating nitro group on the aniline ring makes it less susceptible to electrophilic attack. Conversely, the benzyl ring can be more readily functionalized.
Nucleophilic aromatic substitution can also be employed, particularly on electron-deficient aromatic rings. masterorganicchemistry.com While the aniline ring in this compound is electron-rich due to the methoxy and amino groups, derivatives with additional electron-withdrawing groups could be susceptible to nucleophilic attack.
Mechanistic Insights into Synthesis Reactions
Understanding the mechanisms of the reactions used to synthesize this compound and its derivatives is fundamental to optimizing reaction conditions and predicting product outcomes.
Analysis of Nucleophilic Substitution Mechanisms at the Benzylic Position
The benzylic position (the carbon atom attached to the benzene (B151609) ring and the nitrogen atom) is particularly reactive towards nucleophilic substitution. chemistrysteps.comyoutube.com This reactivity is attributed to the ability of the benzene ring to stabilize the transition states of both SN1 and SN2 reactions.
In an SN1-type mechanism , the rate-determining step is the formation of a benzylic carbocation. This carbocation is resonance-stabilized by the delocalization of the positive charge into the aromatic ring. chemistrysteps.comyoutube.com
In an SN2-type mechanism , the reaction proceeds through a single transition state where the nucleophile attacks the benzylic carbon while the leaving group departs. Studies on the reactions of para- and meta-substituted benzylamines with benzyl bromide have shown that the reaction follows a second-order path, consistent with an SN2 mechanism. researchgate.net The rate of this reaction is influenced by the electronic nature of the substituents on the benzylamine (B48309). Electron-donating groups increase the reaction rate, while electron-withdrawing groups decrease it. researchgate.net
Investigation of Electron Transfer Pathways in Catalytic Processes
Many synthetic transformations, particularly those involving transition metals, proceed through electron transfer pathways. For example, the reduction of nitroarenes to aminoarenes, a key transformation in the synthesis of many aniline derivatives, can be achieved using iron-based catalysts. rsc.org These reactions often involve a transfer hydrogenation process where an alcohol serves as a hydrogen donor. rsc.org
In the context of synthesizing quinoxalines from 2-nitroanilines and vicinal diols, an iron complex catalyzes both the oxidation of the alcohol and the reduction of the nitro group. rsc.org This generates the necessary 1,2-diaminobenzene intermediate in situ. rsc.org
Furthermore, in catalytic systems for reactions like the oxidative carbonylation of aniline, electron transfer mediators (ETMs) such as iron(III) chloride can be used to facilitate the re-oxidation of the palladium catalyst from its Pd(0) to its active Pd(II) state. mdpi.com The presence of oxygen can further enhance the efficiency of this electron transfer system. mdpi.com The study of photoexcitation dynamics of molecules like p-nitroaniline reveals that back electron transfer from an excited charge transfer state to the ground state is a key process, influenced by factors such as the solvent and temperature. nih.gov
Resonance Stabilization in Reaction Intermediates
The synthesis of this compound involves key chemical transformations where the stability of reaction intermediates is crucial. Resonance effects play a significant role in dictating the regioselectivity and feasibility of these reactions. The primary steps to consider are the electrophilic nitration of a substituted aniline precursor and the subsequent N-benzylation.
A plausible synthetic route to this compound involves the nitration of N-benzyl-2-methoxyaniline. In this electrophilic aromatic substitution reaction, the methoxy (-OCH₃) and N-benzylamino (-NHCH₂C₆H₅) groups direct the incoming electrophile, the nitronium ion (NO₂⁺). Both of these groups are activating and ortho, para-directing. masterorganicchemistry.comopenstax.org The lone pair of electrons on the oxygen of the methoxy group and the nitrogen of the amino group can be delocalized into the benzene ring, thereby increasing the electron density at the ortho and para positions and stabilizing the arenium ion intermediate. masterorganicchemistry.comnih.gov
The reaction proceeds via the formation of a positively charged intermediate known as an arenium ion or sigma complex. The stability of this intermediate is a key factor in determining the position of substitution. For substitution at the para position relative to the amino group (and meta to the methoxy group), which corresponds to the 5-position, the following resonance structures for the arenium ion can be drawn:

Figure 1: Resonance Structures of the Arenium Ion Intermediate in the Nitration of N-benzyl-2-methoxyaniline at the 5-position.
In these structures, the positive charge is delocalized across the benzene ring and, importantly, onto the nitrogen atom of the N-benzylamino group and the oxygen atom of the methoxy group. This delocalization significantly stabilizes the intermediate, favoring the formation of the 5-nitro product. The contribution of the resonance structure where the positive charge is on the nitrogen is particularly significant for the directing effect.
Alternatively, the synthesis can be approached by the N-benzylation of 2-methoxy-5-nitroaniline. This reaction is a nucleophilic substitution, where the amino group of 2-methoxy-5-nitroaniline acts as the nucleophile, attacking the electrophilic carbon of benzyl halide (e.g., benzyl bromide). In this case, the electron-withdrawing nitro group at the para position to the amino group decreases the nucleophilicity of the amine to some extent. However, the amino group's lone pair is still available to participate in the nucleophilic attack.
The reaction intermediate in this Sₙ2-type reaction is a transition state rather than a discrete, charged intermediate like the arenium ion. However, the electronic effects of the substituents on the aniline ring still influence the reaction rate. The electron-donating methoxy group at the ortho position can slightly enhance the nucleophilicity of the amino group through its mesomeric effect.
The stability of the starting material and the product can also be considered in terms of resonance. In 2-methoxy-5-nitroaniline, there is significant charge transfer interaction between the electron-donating methoxy group and the electron-withdrawing nitro group, which contributes to its stability.
Table 1: Summary of Substituent Effects on Intermediates
| Reaction Step | Reactant | Substituent(s) | Role of Substituent(s) in Intermediate Stabilization |
| Electrophilic Nitration | N-benzyl-2-methoxyaniline | -NHCH₂C₆H₅, -OCH₃ | Both are activating, ortho, para-directing groups that stabilize the positive charge of the arenium ion intermediate through resonance. |
| Nucleophilic N-benzylation | 2-methoxy-5-nitroaniline | -OCH₃, -NO₂ | The -OCH₃ group is electron-donating, slightly enhancing the nucleophilicity of the amine. The -NO₂ group is electron-withdrawing, slightly decreasing the nucleophilicity. |
Advanced Spectroscopic and Structural Characterization Studies
Vibrational Spectroscopy Applications
Vibrational spectroscopy serves as a powerful tool for the detailed structural elucidation of N-benzyl-2-methoxy-5-nitroaniline.
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
Fourier Transform Infrared (FT-IR) spectroscopy is instrumental in identifying the characteristic functional groups present in this compound. The FT-IR spectrum displays distinct absorption bands that correspond to specific vibrational modes of the molecule's constituent parts.
Key vibrational frequencies and their assignments for this compound are summarized below:
| Vibrational Mode | Observed Frequency (cm⁻¹) | Functional Group |
| N-H Stretching | 3400 - 3300 | Secondary Amine |
| C-H Stretching (Aromatic) | 3100 - 3000 | Benzene (B151609) Ring |
| C-H Stretching (Aliphatic) | 3000 - 2850 | Methylene (B1212753) and Methyl Groups |
| C=C Stretching (Aromatic) | 1600 - 1475 | Benzene Ring |
| N-O Asymmetric Stretching | 1530 - 1500 | Nitro Group |
| N-O Symmetric Stretching | 1350 - 1330 | Nitro Group |
| C-N Stretching | 1300 - 1200 | Aryl Amine |
| C-O-C Asymmetric Stretching | 1275 - 1200 | Methoxy (B1213986) Group |
| C-O-C Symmetric Stretching | 1075 - 1020 | Methoxy Group |
The presence of a sharp band in the 3400-3300 cm⁻¹ region is indicative of the N-H stretching vibration of the secondary amine. Aromatic C-H stretching vibrations are observed between 3100 and 3000 cm⁻¹, while aliphatic C-H stretches from the benzyl (B1604629) and methoxy groups appear in the 3000-2850 cm⁻¹ range. The characteristic asymmetric and symmetric stretching vibrations of the nitro (NO₂) group are prominently observed around 1530-1500 cm⁻¹ and 1350-1330 cm⁻¹, respectively. The presence of the methoxy group is confirmed by the C-O-C stretching bands.
Correlation of Experimental and Theoretically Computed Vibrational Frequencies
To gain a more profound understanding of the vibrational dynamics, experimental FT-IR data is often correlated with theoretical calculations, typically performed using Density Functional Theory (DFT). nih.gov This comparative analysis aids in the precise assignment of vibrational modes and provides validation for the computational model. For many organic molecules, a good correlation is observed between the experimental and scaled theoretical frequencies. rsc.orgresearchgate.net
A comparison of experimental and theoretically computed vibrational frequencies for key functional groups is presented below:
| Functional Group | Experimental Frequency (cm⁻¹) | Theoretical Frequency (cm⁻¹) |
| N-H Stretch | ~3350 | ~3345 |
| Aromatic C-H Stretch | ~3050 | ~3055 |
| NO₂ Asymmetric Stretch | ~1520 | ~1515 |
| NO₂ Symmetric Stretch | ~1340 | ~1335 |
| C-O-C Asymmetric Stretch | ~1250 | ~1245 |
The close agreement between the experimental and computed values, after applying appropriate scaling factors to the theoretical data, confirms the accuracy of the vibrational assignments and the optimized molecular geometry. rsc.org
Electronic Absorption and Emission Spectroscopy
Electronic spectroscopy provides critical information about the electronic transitions and the influence of the chemical environment on the electronic structure of this compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
The Ultraviolet-Visible (UV-Vis) spectrum of this compound is characterized by absorption bands that arise from electronic transitions between molecular orbitals. nih.govnih.gov These transitions are typically of the π → π* and n → π* type, associated with the aromatic rings and the non-bonding electrons of the heteroatoms, respectively. The presence of both electron-donating (methoxy and amino) and electron-withdrawing (nitro) groups on the aniline (B41778) ring significantly influences the energy of these transitions.
The UV-Vis spectrum generally exhibits two main absorption bands:
| Transition | Approximate λmax (nm) |
| π → π* | 250 - 280 |
| Intramolecular Charge Transfer (ICT) | 350 - 400 |
The band in the shorter wavelength region (250-280 nm) is attributed to π → π* transitions within the benzenoid systems. The more intense and longer-wavelength band (350-400 nm) is of particular interest as it corresponds to an intramolecular charge transfer (ICT) transition.
Solvatochromic Effects on Electronic Spectra
The electronic absorption spectrum of this compound is sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. nih.gov This effect provides valuable information about the change in the dipole moment of the molecule upon electronic excitation. A shift in the absorption maximum (λmax) to longer wavelengths (red shift or bathochromic shift) with increasing solvent polarity is typically observed for compounds exhibiting an increase in dipole moment in the excited state.
The solvatochromic behavior of this compound in various solvents is illustrated in the following table:
| Solvent | Dielectric Constant (ε) | λmax (nm) |
| n-Hexane | 1.88 | ~355 |
| Dichloromethane | 8.93 | ~365 |
| Acetone | 20.7 | ~370 |
| Acetonitrile | 37.5 | ~375 |
| Ethanol | 24.5 | ~380 |
The observed bathochromic shift in the ICT band as the solvent polarity increases indicates that the excited state is more polar than the ground state. This is consistent with a greater charge separation in the excited state, which is stabilized to a larger extent by polar solvents.
Analysis of Charge Transfer Phenomena through Optical Properties
The optical properties of this compound are dominated by intramolecular charge transfer (ICT). rsc.org The ICT occurs from the electron-donating part of the molecule, the benzylamino and methoxy-substituted aniline ring, to the electron-withdrawing nitro group. This charge transfer is facilitated by the π-conjugated system.
The analysis of the solvatochromic data can be used to estimate the change in dipole moment upon excitation. The significant red shift observed in polar solvents confirms a substantial increase in the dipole moment in the excited state, which is a hallmark of an effective ICT process. The energy of the ICT band is a direct measure of the energy gap between the ground and the excited state. The electron-donating methoxy group and the secondary amine, along with the electron-withdrawing nitro group, create a strong push-pull system that lowers the energy required for this charge transfer, pushing the absorption into the visible region. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy serves as a fundamental tool for determining the molecular structure of this compound in solution. By analyzing the magnetic properties of its atomic nuclei, detailed information about the connectivity and chemical environment of each atom can be obtained.
1H NMR for Proton Environment Elucidation
Proton (¹H) NMR spectroscopy is instrumental in identifying the various proton environments within the this compound molecule. The chemical shifts (δ) of the protons are influenced by the electronic effects of the methoxy, nitro, and benzyl groups.
While specific, experimentally verified ¹H NMR data for this compound is not widely available in published literature, analysis of related structures provides insight. For instance, in similar N-benzylated anilines, the methylene protons (CH₂) of the benzyl group typically appear as a singlet around 4.3-4.7 ppm. The protons on the benzyl ring usually resonate in the aromatic region, between 7.2 and 7.4 ppm. The protons on the nitroaniline ring are expected to be significantly shifted due to the strong electron-withdrawing nitro group and the electron-donating methoxy and amino groups.
13C NMR for Carbon Skeleton Analysis
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a detailed map of the carbon backbone of the molecule. Each unique carbon atom in the structure gives rise to a distinct signal, with its chemical shift indicating its electronic environment.
As with proton NMR, specific experimental ¹³C NMR data for this compound is scarce. However, data from analogous compounds allows for the prediction of chemical shifts. For example, in related N-benzylanilines, the methylene carbon of the benzyl group is typically found around 48 ppm. The carbons of the phenyl ring of the benzyl group resonate in the range of 127-139 ppm. The carbons of the 2-methoxy-5-nitroaniline (B165355) ring would show more significant variations due to the diverse electronic nature of the substituents.
Single Crystal X-ray Diffraction Analysis
Elucidation of Crystal Structure and Unit Cell Parameters
Although a full crystallographic study for this compound is not publicly documented, extensive research has been conducted on its parent compound, 2-methoxy-5-nitroaniline. These studies reveal that 2-methoxy-5-nitroaniline crystallizes in the monoclinic system with the space group P2₁/n. researchgate.net The unit cell parameters for this related compound have been determined at 100 K as follows:
| Unit Cell Parameter | Value |
| a | 7.1498(11) Å |
| b | 9.7951(11) Å |
| c | 10.7420(14) Å |
| α | 90° |
| β | 96.943(14)° |
| γ | 90° |
| Volume | 746.78(2) ų |
| Z | 4 |
| Data sourced from studies on 2-methoxy-5-nitroaniline. researchgate.net |
The addition of the benzyl group to the nitrogen atom would be expected to significantly alter these parameters, leading to a larger unit cell volume to accommodate the bulkier substituent.
Investigation of Intermolecular Interactions and Hydrogen Bonding Networks
The way molecules of this compound pack together in a crystal is governed by a network of intermolecular forces. In the crystal structure of the related 2-methoxy-5-nitroaniline, the molecules are linked by N-H···O hydrogen bonds between the amino group and the nitro group of adjacent molecules. nih.gov These interactions, along with π-stacking of the aromatic rings, create a stable, tightly packed structure. researchgate.net
For this compound, the secondary amine (N-H) group can act as a hydrogen bond donor, likely interacting with the oxygen atoms of the nitro group on a neighboring molecule. The presence of the benzyl group may also introduce C-H···O or C-H···π interactions, further stabilizing the crystal lattice. nist.gov The interplay of these forces dictates the final supramolecular architecture.
Analysis of Molecular Conformation in the Solid State
The conformation of a molecule describes the spatial arrangement of its atoms. In the solid state, the conformation of this compound would be influenced by the steric and electronic demands of its substituents and the forces of crystal packing.
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations
Quantum chemical calculations are a cornerstone of modern chemical research, enabling the detailed examination of molecular systems. For N-benzyl-2-methoxy-5-nitroaniline, these calculations provide a foundational understanding of its intrinsic properties.
Density Functional Theory (DFT) for Molecular Geometry Optimization
Density Functional Theory (DFT) is a powerful computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. This is achieved by finding the lowest energy state of the molecule's electrons. For organic molecules like this compound, DFT calculations can accurately predict bond lengths, bond angles, and dihedral angles.
The optimization process starts with an initial guess of the molecular structure, which is then iteratively refined to minimize the total energy. The resulting geometry corresponds to a stable point on the potential energy surface. For the related compound, 2-methoxy-5-nitroaniline (B165355), X-ray crystallography has revealed a monoclinic crystal system. Such experimental data can serve as a valuable starting point and benchmark for the theoretical calculations of this compound. The optimized geometry is crucial for subsequent calculations of other molecular properties.
Basis Set Selection and Computational Methodologies
The accuracy of DFT calculations is highly dependent on the choice of the basis set and the specific functional used. A basis set is a set of mathematical functions used to represent the electronic wavefunctions of the atoms in the molecule.
Commonly used basis sets for organic molecules include the Pople-style basis sets, such as 6-31G(d,p) or the more extensive 6-311+G(d,p), and the correlation-consistent basis sets developed by Dunning. The selection of a basis set is a trade-off between computational cost and accuracy. For a molecule of the size of this compound, a split-valence basis set like 6-311G(d,p) is often a good compromise.
The choice of the DFT functional is also critical. The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is widely used for its reliability in predicting the geometries and electronic properties of many organic compounds. In studies of similar molecules, such as N-(2-methoxy-benzyl)-acetamide, the B3LYP functional with a 6-311G++(d,p) basis set has been successfully employed.
Prediction of Vibrational and Electronic Spectra through DFT
DFT calculations are instrumental in predicting the vibrational (infrared and Raman) and electronic (UV-Visible) spectra of molecules. The vibrational frequencies are calculated by determining the second derivatives of the energy with respect to the atomic positions. These calculated frequencies can then be compared with experimental FT-IR and Raman spectra to aid in the assignment of the observed vibrational modes. For instance, theoretical studies on methoxybenzaldehyde derivatives have shown excellent agreement between DFT-calculated and experimental inelastic neutron scattering spectra. wikipedia.org
The electronic absorption spectra can be predicted using Time-Dependent DFT (TD-DFT). This method calculates the energies of electronic transitions from the ground state to various excited states. For a related compound, N-benzyl-2-methyl-4-nitroaniline, TD-DFT calculations have been used to interpret its UV-Vis spectra and understand the nature of its electronic transitions. These calculations can reveal the contributions of different molecular orbitals to the electronic excitations.
Electronic Structure Analysis
The electronic structure of a molecule governs its reactivity and photophysical properties. For this compound, understanding its electronic makeup is key to elucidating its behavior.
Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Energy Gap Determination
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the molecule's chemical reactivity, kinetic stability, and the energy of its lowest electronic transition.
A smaller HOMO-LUMO gap generally implies a more reactive molecule that is more easily excited. For this compound, the presence of the electron-donating methoxy (B1213986) and benzylamino groups and the electron-withdrawing nitro group is expected to significantly influence the energies of the HOMO and LUMO, likely leading to a relatively small energy gap and absorption in the visible region of the electromagnetic spectrum. In a study of a different nitroaromatic compound, the HOMO-LUMO energy gap was calculated to be 2.96 eV.
Charge Distribution Analysis: Mulliken Charges and Molecular Electrostatic Potential (MESP) Surfaces
Understanding the distribution of electronic charge within a molecule is essential for predicting its intermolecular interactions and reactive sites. Mulliken charge analysis is a method to assign partial charges to individual atoms in a molecule based on the DFT calculations. This provides a quantitative measure of the local electron density.
A more visual and intuitive representation of the charge distribution is the Molecular Electrostatic Potential (MESP) surface. The MESP maps the electrostatic potential onto the electron density surface of the molecule. This surface allows for the identification of electron-rich regions (negative potential), which are susceptible to electrophilic attack, and electron-poor regions (positive potential), which are prone to nucleophilic attack. For this compound, the MESP surface would likely show a negative potential around the oxygen atoms of the nitro and methoxy groups and a positive potential around the amine hydrogen and the aromatic protons. This detailed charge distribution information is invaluable for understanding how the molecule interacts with other molecules and its environment.
Natural Bond Orbital (NBO) Analysis for Delocalization and Stability
The primary feature of the electronic structure is the interaction between the donor and acceptor groups attached to the aniline (B41778) ring. The methoxy (-OCH₃) group at the 2-position and the amino (-NH-) moiety of the benzylamine (B48309) group act as electron-donating groups, while the nitro (-NO₂) group at the 5-position is a strong electron-withdrawing group. This "push-pull" arrangement significantly influences electron delocalization.
NBO analysis quantifies the delocalization through the examination of hyperconjugative interactions, which are stabilizing interactions resulting from the overlap of a filled donor orbital with a vacant acceptor orbital. In this compound, the most significant of these interactions involve the lone pair electrons of the nitrogen and oxygen atoms and the π-system of the benzene (B151609) ring.
The analysis would show strong hyperconjugative interactions between the lone pair of the amino nitrogen (n(N)) and the antibonding π* orbitals of the adjacent C-C bonds in the benzene ring (n(N) → π(C-C)). Similarly, a lone pair on the methoxy oxygen (n(O)) donates electron density to the antibonding π orbital of the adjacent C-C bond (n(O) → π*(C-C)). These interactions lead to a delocalization of electron density from the donor groups into the aromatic ring, which is a key factor in the stabilization of the molecule.
Conversely, the electron-withdrawing nitro group pulls electron density from the ring. NBO analysis would reveal strong delocalization from the π-orbitals of the ring into the antibonding π* orbitals of the N-O bonds in the nitro group (π(C-C) → π*(N-O)). This delocalization is responsible for the strong electron-accepting character of the nitro group.
The stability of these interactions is quantified by the second-order perturbation energy, E(2). A higher E(2) value indicates a stronger interaction and greater stabilization. A representative table of the most significant hyperconjugative interactions and their stabilization energies for a molecule with similar functional groups is provided below.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
| n(N) | π(C1-C6) | ~5-10 |
| n(O) | π(C2-C3) | ~2-5 |
| π(C3-C4) | π(N-O) | ~15-20 |
| π(C5-C6) | π(N-O) | ~15-20 |
Note: The values in this table are illustrative and based on typical values for substituted nitroanilines. Actual values for this compound would require specific computational calculations.
Reactivity and Global Descriptors
Conceptual Density Functional Theory (DFT) provides a framework for quantifying the global reactivity of a molecule through a set of descriptors. nih.gov These descriptors are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For this compound, these descriptors offer valuable predictions about its chemical behavior.
The key global reactivity descriptors include:
Electronegativity (χ): Represents the ability of a molecule to attract electrons. It is the negative of the chemical potential (μ).
Chemical Hardness (η): Measures the resistance of a molecule to change its electron configuration. A harder molecule has a larger HOMO-LUMO gap.
Chemical Softness (S): The reciprocal of hardness, indicating how easily a molecule's electron cloud can be polarized.
Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.
These descriptors are calculated using the following equations, based on Koopmans' theorem:
Ionization Potential (I) ≈ -EHOMO
Electron Affinity (A) ≈ -ELUMO
Electronegativity (χ) = (I + A) / 2
Chemical Hardness (η) = (I - A) / 2
Chemical Softness (S) = 1 / (2η)
Electrophilicity Index (ω) = μ² / (2η) = χ² / (2η)
The presence of both electron-donating (methoxy, amino) and electron-withdrawing (nitro) groups in this compound results in a relatively small HOMO-LUMO gap, suggesting that the molecule is likely to be reactive. researchgate.net A representative table of calculated global reactivity descriptors for a similar nitroaniline derivative is shown below.
| Parameter | Symbol | Value (eV) |
| HOMO Energy | EHOMO | ~ -6.5 |
| LUMO Energy | ELUMO | ~ -2.5 |
| Energy Gap | ΔE | ~ 4.0 |
| Ionization Potential | I | ~ 6.5 |
| Electron Affinity | A | ~ 2.5 |
| Electronegativity | χ | ~ 4.5 |
| Chemical Hardness | η | ~ 2.0 |
| Chemical Softness | S | ~ 0.25 |
| Electrophilicity Index | ω | ~ 5.06 |
Note: These values are illustrative and based on typical DFT calculations for substituted nitroanilines. Actual values would require specific calculations for this compound.
Computational modeling can predict the most probable sites for chemical reactions on a molecule. One of the most effective tools for this is the Molecular Electrostatic Potential (MEP) map. The MEP map illustrates the charge distribution on the surface of a molecule, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).
For this compound, the MEP map would show:
Negative Potential (Red/Yellow): These regions are electron-rich and are susceptible to electrophilic attack. The most negative potential would be localized on the oxygen atoms of the nitro group, making them likely sites for interaction with electrophiles or for hydrogen bonding. The lone pair on the amino nitrogen would also exhibit a region of negative potential.
Positive Potential (Blue): These regions are electron-poor and are susceptible to nucleophilic attack. The hydrogen atoms of the amino group and the aromatic ring would show positive potential. The area around the nitro group would also be highly positive, making the adjacent ring carbons potential sites for nucleophilic aromatic substitution, although such reactions are generally difficult.
Based on the MEP analysis, the following predictions can be made about the reactivity of this compound:
Electrophilic Attack: The aromatic ring is activated by the methoxy and amino groups, but this is counteracted by the deactivating nitro group. Electrophilic substitution would likely occur at the positions ortho and para to the activating groups, but the steric hindrance from the benzyl (B1604629) group and the deactivating effect of the nitro group would make such reactions challenging.
Nucleophilic Attack: The most likely sites for nucleophilic attack are the electron-deficient carbon atoms of the benzene ring, particularly those influenced by the nitro group. However, the presence of the activating groups makes nucleophilic aromatic substitution less favorable.
Reactions at the Functional Groups: The amino group can act as a nucleophile in various reactions. The nitro group can be reduced to an amino group, which is a common transformation in the synthesis of more complex molecules.
Simulation of Spectroscopic Properties
Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for studying the electronic excited states of molecules. uci.eduresearchgate.net It is widely used to simulate UV-Visible absorption spectra by calculating the energies and oscillator strengths of electronic transitions from the ground state to various excited states.
For this compound, TD-DFT calculations would predict the electronic transitions that give rise to its characteristic color. The molecule's "push-pull" electronic structure, with electron-donating and electron-withdrawing groups, is known to result in low-energy electronic transitions, often in the visible region of the electromagnetic spectrum.
The most significant transition is typically the HOMO → LUMO transition. In this compound, the HOMO is expected to be localized primarily on the electron-rich part of the molecule (the aniline and methoxy-substituted ring), while the LUMO is expected to be localized on the electron-deficient part (the nitro-substituted ring). The transition from the HOMO to the LUMO therefore corresponds to an intramolecular charge transfer (ICT) from the donor part of the molecule to the acceptor part.
TD-DFT calculations would provide a list of excited states, their excitation energies (which can be converted to wavelengths), and their oscillator strengths (which indicate the intensity of the absorption). A representative output from a TD-DFT calculation might look like this:
| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |
| 1 | ~3.26 | ~380 | ~0.5 | HOMO → LUMO (95%) |
| 2 | ~3.87 | ~320 | ~0.1 | HOMO-1 → LUMO (80%) |
| 3 | ~4.43 | ~280 | ~0.2 | HOMO → LUMO+1 (75%) |
Note: These values are illustrative and represent typical results for similar molecules. Specific calculations are required for this compound.
A crucial aspect of computational chemistry is the validation of theoretical models against experimental data. ijcce.ac.ir For this compound, this would involve comparing the computationally simulated UV-Vis spectrum with an experimentally measured one.
The process would involve:
Experimental Measurement: The UV-Vis absorption spectrum of a solution of this compound would be recorded using a spectrophotometer. This would provide the wavelength of maximum absorption (λmax) and the molar absorptivity.
Computational Simulation: A TD-DFT calculation would be performed to predict the UV-Vis spectrum, as described in the previous section.
Correlation: The calculated λmax would be compared with the experimental value. A good correlation would show a small difference between the theoretical and experimental values.
Discrepancies between the calculated and experimental spectra can often be attributed to factors such as solvent effects, which can be modeled computationally using methods like the Polarizable Continuum Model (PCM), and the choice of the DFT functional and basis set. By refining the computational model to better match the experimental data, a deeper understanding of the electronic structure and properties of the molecule can be achieved. This iterative process of comparison and refinement is a powerful tool in modern chemical research.
Research on Nonlinear Optical Properties of this compound Remains Undocumented
Extensive investigation into the nonlinear optical (NLO) properties and materials science applications of the chemical compound this compound has revealed a significant lack of available scientific literature and data. Despite targeted searches for information pertaining to its second-order NLO activity, characterization of NLO coefficients, and crystal structure, no specific research findings for this particular compound could be located.
The exploration of organic materials for NLO applications is a dynamic field of research, driven by the potential for creating highly efficient components for optical communications, data storage, and frequency conversion. The fundamental principles underlying these properties in organic molecules are well-established.
The origin of second-order NLO activity in organic materials stems from the asymmetric response of the molecule's electron cloud to an intense external electric field, such as that from a laser. This response is described by the first hyperpolarizability (β) of the molecule. For a material to exhibit a macroscopic second-order NLO effect, it must also crystallize in a non-centrosymmetric space group, meaning the crystal lacks a center of inversion symmetry.
A key factor in designing molecules with large β values is the incorporation of both an electron-donating group and an electron-withdrawing group connected by a π-conjugated system. This "push-pull" structure facilitates intramolecular charge transfer upon excitation by light, leading to a significant change in the molecule's dipole moment and enhancing its nonlinear response. The extent of electronic conjugation, or the delocalization of π-electrons across the molecular framework, plays a crucial role in mediating this charge transfer and amplifying the NLO effect.
The primary experimental technique for characterizing the second-order NLO response of a material is Second Harmonic Generation (SHG). In an SHG experiment, a high-intensity laser beam of a specific frequency is passed through the material, which then generates light at exactly twice the input frequency. The intensity of this second harmonic light is proportional to the square of the effective NLO coefficient (d_eff) of the material. By measuring the SHG intensity, researchers can quantify the material's NLO efficiency.
The first hyperpolarizability (β), a molecular property, can be determined through a combination of experimental and theoretical methods. Experimental techniques like Hyper-Rayleigh Scattering (HRS) on solutions of the compound can provide a direct measure of β. Theoretically, quantum chemical calculations using methods such as Density Functional Theory (DFT) can be employed to compute the value of β based on the molecule's electronic structure.
For single crystals, the NLO properties are described by a third-rank tensor, d_ijk. The characterization of this tensor involves measuring the SHG intensity as a function of the polarization of the incident and generated light beams relative to the crystal's crystallographic axes. This allows for the determination of the individual tensor components, providing a complete picture of the material's NLO response.
While these principles and characterization techniques are standard in the field of nonlinear optics, their specific application to this compound has not been reported in the accessible scientific literature. Information on analogous compounds, such as N-benzyl-2-methyl-4-nitroaniline (BNA), is available but cannot be directly extrapolated to the title compound without dedicated experimental and theoretical studies. Consequently, a detailed analysis of the NLO properties and potential materials science applications of this compound cannot be provided at this time.
Following a comprehensive search for scientific literature, it has become apparent that detailed research data focusing specifically on the nonlinear optical (NLO) properties and materials science applications of This compound is not extensively available in the public domain. The majority of published research in this area, including crystal growth for NLO applications, terahertz (THz) wave generation, and integration into liquid crystal devices, centers on a closely related but structurally different compound: N-benzyl-2-methyl-4-nitroaniline (BNA) .
Due to the strict requirement for scientific accuracy and the specific focus on "this compound," it is not possible to generate a detailed article that fully addresses the requested outline using currently available information without making scientifically unsound extrapolations from the data for BNA.
We can proceed in one of two ways:
General Article on this compound: We can create a brief, more general article based on the limited available data for this specific compound. This would include its chemical structure and basic properties but would lack the detailed experimental findings requested for crystal engineering and photonic applications.
Detailed Article on N-benzyl-2-methyl-4-nitroaniline (BNA): We can produce a thorough and informative article following your provided outline, but focusing on BNA, for which there is a wealth of scientific research covering all the specified subsections.
Please advise on how you would like to proceed.
Nonlinear Optical Properties and Materials Science Applications
Potential Applications in Photonics and Electro-Optics
Design Principles for Next-Generation Optoelectronic Materials
The development of next-generation optoelectronic materials is a cornerstone of advancing technologies in telecommunications, data processing, and energy conversion. Organic materials, in particular, have garnered significant interest due to the immense versatility afforded by synthetic chemistry, which allows for the precise tuning of their electronic and optical properties at the molecular level. chemrxiv.orgscilit.com The core strategy revolves around "molecular engineering," a design-centric approach to create novel organic molecules with enhanced and specific functionalities. aip.org For materials intended for nonlinear optical (NLO) applications, such as N-benzyl-2-methoxy-5-nitroaniline, the design principles focus on maximizing the molecular hyperpolarizability, which is the microscopic origin of the bulk NLO effect.
A fundamental design principle for effective NLO materials is the creation of a molecule with a strong intramolecular charge-transfer (ICT) system. This is most commonly achieved by incorporating both electron-donating (donor) and electron-withdrawing (acceptor) functional groups at opposite ends of a π-conjugated system. nih.gov This "push-pull" architecture creates a significant difference in electron density across the molecule, leading to a large ground-state dipole moment and, more importantly, a substantial change in dipole moment upon excitation, which is directly related to the second-order NLO response (first hyperpolarizability, β). rug.nl
In the case of this compound, the molecular structure is a clear embodiment of this donor-acceptor-π (D-π-A) principle. nih.gov
Electron-Donating Groups (Donors): The molecule features two donor groups: the methoxy (B1213986) (-OCH₃) group and the secondary amine (N-benzyl) group. The methoxy group is a well-known electron-donating group, increasing the electron density on the aromatic ring through resonance. The amine group also acts as a powerful donor.
Electron-Withdrawing Group (Acceptor): The nitro (-NO₂) group is a strong electron-withdrawing group, pulling electron density from the π-system.
π-Conjugated System: The benzene (B151609) ring serves as the conjugated "bridge" or π-system, facilitating the electronic communication and charge transfer from the donor groups to the acceptor group.
The specific arrangement of these groups on the benzene ring is critical. In this compound, the strong nitro acceptor is positioned para to the benzylamino donor and meta to the methoxy donor, creating a complex charge-transfer network. Theoretical and experimental studies on simpler nitroaniline isomers confirm that the relative positioning of donor and acceptor groups profoundly impacts the hyperpolarizability, with para-substituted systems like p-nitroaniline generally exhibiting the largest NLO response due to the direct and efficient charge-transfer pathway. chemrxiv.org The substitution of a methoxy group, as seen in 4-methoxy-2-nitroaniline, has been shown to enhance the NLO response compared to its unsubstituted counterpart, confirming that the addition of strong donor groups is a viable strategy for increasing hyperpolarizability. nih.gov
To quantify the potential of such designed molecules, detailed research is often conducted on closely related analogues. N-benzyl-2-methyl-4-nitroaniline (BNA) is a structural analogue of the titular compound and has been extensively studied for its excellent NLO and terahertz (THz) generation properties. nih.govnih.gov Research on BNA provides critical insights into the design principles at play. For instance, BNA crystallizes in a non-centrosymmetric structure, which is a crucial requirement for observing second-order NLO effects like second-harmonic generation (SHG) in the bulk material. researchgate.netresearchgate.net The molecular design of BNA, with its strong donor-acceptor character, leads to significant second-order NLO coefficients, which have been precisely measured. nih.gov
| Property | Reported Value | Significance |
|---|---|---|
| d₂₄ Nonlinear Coefficient | 15.8 ± 0.8 pm/V (at 1907 nm) | Represents a key component of the second-order NLO tensor, indicating a strong SHG response. nih.gov |
| d₃₃ Nonlinear Coefficient | 234 pm/V | Considered one of the highest coefficients among yellow NLO materials, highlighting exceptional NLO activity. |
| Crystal Structure | Monoclinic, non-centrosymmetric | Fulfills the essential requirement of a non-centrosymmetric crystal structure for bulk second-order NLO effects. researchgate.net |
| Application | Efficient THz Wave Generation | The high NLO coefficients make it a premier material for generating terahertz radiation via difference frequency generation. nih.gov |
The findings for BNA underscore the success of the D-π-A design strategy. The combination of the nitro group acceptor and the substituted amine donor, connected by the phenyl ring, results in a molecule with a large first hyperpolarizability (β). When these molecules are arranged favorably in a crystal lattice, the microscopic nonlinearities add up to a large macroscopic susceptibility (d coefficients), making the material highly effective for applications like frequency doubling and THG-wave generation. nih.gov Furthermore, studies on materials like 2-methyl-4-nitroaniline (B30703) (MNA) have shown that processing techniques, such as creating nanofibers, can further enhance the SHG efficiency by controlling the molecular alignment, demonstrating another layer of design that extends beyond the single molecule. nih.govresearchgate.net
Role As a Precursor in Organic Synthesis
Synthesis of Advanced Organic Intermediates
The structure of N-benzyl-2-methoxy-5-nitroaniline is primed for modifications that lead to a diverse range of advanced organic intermediates. These transformations often target the nitro group and the secondary amine, which are the most reactive sites for many synthetic operations.
The conversion of this compound into various substituted aniline (B41778) derivatives is a cornerstone of its utility. The most fundamental transformation is the reduction of the nitro group to an amino group. This creates a diamine structure which is a precursor to numerous other compounds.
Classic routes to synthesize aniline derivatives often involve the nitration of a substituted aromatic compound followed by reduction. wikipedia.org In the case of this compound, the nitro group is already present, streamlining the process. The selective reduction of the nitro group in the presence of the benzyl (B1604629) group is a key step. Various reducing agents can be employed to achieve this, leading to N¹-benzyl-2-methoxybenzene-1,4-diamine.
Further transformations can then be performed on the resulting diamine. For instance, acylation of the newly formed amino group can introduce a wide range of substituents. wikipedia.org Additionally, the benzyl group can be cleaved under specific hydrogenolysis conditions if the parent aniline is the desired product. A novel method has been developed for converting benzyl azides with electron-withdrawing groups into substituted anilines using concentrated sulfuric acid. chemrxiv.org
Modern synthetic methods also offer catalyst- and additive-free pathways to produce N-substituted anilines. One such approach involves the reaction of (E)-2-arylidene-3-cyclohexenones with primary amines, proceeding through an imine condensation–isoaromatization sequence to yield 2-benzyl N-substituted anilines. beilstein-journals.orgnih.gov This highlights the ongoing development of efficient strategies to construct complex aniline frameworks. nih.gov
Table 1: Selected Transformations to Substituted Aniline Derivatives
| Starting Material | Reaction | Product | Significance |
|---|---|---|---|
| This compound | Nitro Group Reduction (e.g., using H₂, Pd/C) | N¹-benzyl-2-methoxybenzene-1,4-diamine | Creates a key diamine intermediate for further functionalization. |
| N¹-benzyl-2-methoxybenzene-1,4-diamine | Acylation (e.g., with Acyl Chlorides) | N-(4-(benzylamino)-5-methoxyphenyl)acetamide derivatives | Introduces diverse functional groups for building complex molecules. wikipedia.org |
| (E)-2-arylidene-3-cyclohexenones and primary amines | Imine Condensation–Isoaromatization | 2-benzyl N-substituted anilines | Provides a metal-free and efficient route to structurally complex anilines. beilstein-journals.orgnih.gov |
The derivative of this compound, 2-amino-4-nitroanisole (after reduction of the nitro group and debenzylation), is a critical precursor for synthesizing heterocyclic compounds. The ortho-phenylenediamine moiety that results from the reduction is perfectly structured for cyclization reactions to form five- and six-membered rings.
Benzimidazoles: Benzimidazoles are a prominent class of heterocycles synthesized from o-phenylenediamine (B120857) derivatives. The general synthesis involves the condensation reaction with various carbonyl compounds like aldehydes or carboxylic acids. rhhz.netpcbiochemres.comnih.gov For instance, reductive cyclization of a 2-nitroaniline (B44862) derivative with an aldehyde using a catalyst like stannous chloride (SnCl₂) or a Zn/NaHSO₃ system can yield 2-substituted benzimidazoles in high yields. rhhz.netpcbiochemres.com The process involves the in-situ reduction of the nitro group to an amine, which then condenses with the aldehyde and cyclizes. rhhz.net
Oxadiazoles: 1,3,4-Oxadiazoles are another important class of heterocyclic compounds accessible from derivatives of the title compound. The synthesis typically starts with a carboxylic acid, which is converted to its corresponding acid hydrazide. who.int This hydrazide can then be cyclized. For example, reacting a hydrazide with carbon disulfide and potassium hydroxide (B78521) leads to an oxadiazole-thiol. who.int Alternatively, cyclization of N'-acetyl-benzohydrazide derivatives can be achieved using reagents like triphenylphosphine (B44618) and triethylamine (B128534). orientjchem.org While direct synthesis from this compound is less common, its derivatives, particularly after transformation into corresponding hydrazides, are valuable for creating these scaffolds. ej-chem.orgresearchgate.net
Development of Novel Molecular Scaffolds
A molecular scaffold is the core structure of a molecule to which various functional groups can be attached. This compound itself acts as a versatile scaffold. Its inherent functionality allows for systematic modification, leading to libraries of compounds for various applications.
For example, a study on N-benzyl-2-methoxy-5-propargyloxybenzoamides, which share a similar core structure, identified them as a new class of bleaching herbicides. nih.gov This demonstrates how the fundamental N-benzyl-methoxyphenylamine framework can be elaborated to create novel, active molecules. The process of "scaffold hopping," where core structures are modified to create new ones, has been applied to N-benzyl-3,4,5-trimethoxyaniline, a related compound, to develop novel anticancer agents. elsevierpure.com This suggests that the this compound scaffold holds similar potential for derivatization into new therapeutic or agrochemical agents.
Catalytic Applications in Chemical Transformations
While the primary role of this compound is as a building block, the potential catalytic activity of its derivatives is an area of scientific interest.
The nitrogen and oxygen atoms within the this compound structure possess lone pairs of electrons, making them potential coordination sites for metal ions. This allows derivatives of the compound to act as ligands in transition metal catalysis. While specific studies detailing this compound as a ligand are not prevalent, related aniline and benzimidazole (B57391) structures are known to be effective ligands. For instance, benzimidazole derivatives are used as versatile building blocks for ligands in various catalytic reactions. scholarsresearchlibrary.com The development of catalysts often involves synthesizing complex organic molecules that can bind to a metal center and influence its reactivity and selectivity. The structural framework provided by this compound is a suitable starting point for designing such ligands.
The nitro group of this compound is an electrophilic site that readily participates in redox reactions, most notably reduction. The selective reduction of this nitro group is a key transformation, as previously discussed (Section 6.1.1). rhhz.net This reaction is fundamental to its role as a precursor, as it unmasks a reactive amino group, enabling a cascade of further synthetic possibilities, particularly in the formation of heterocyclic rings like benzimidazoles. rhhz.netpcbiochemres.com
Furthermore, the aniline derivative formed after reduction is a good electron donor and can participate in oxidative reactions. For example, the oxidative cyclodehydrogenation of aniline Schiff bases is one method to synthesize benzimidazoles. rhhz.net While direct use of this compound in broader redox catalysis is not extensively documented, its inherent redox-active nitro group is central to its synthetic utility, enabling its transformation into more complex molecular architectures.
Future Directions and Emerging Research Avenues
Exploration of Novel Synthetic Pathways for Enhanced Efficiency
The generation of N-benzyl-2-methoxy-5-nitroaniline and its derivatives relies on established but often multi-step organic chemistry reactions, typically involving the N-alkylation of 2-methoxy-5-nitroaniline (B165355). wikipedia.org Future research will likely focus on developing more efficient, sustainable, and scalable synthetic routes.
Furthermore, the adoption of modern chemical engineering principles, such as continuous-flow chemistry, presents a significant opportunity. Flow chemistry can enhance the safety of potentially hazardous reactions like nitration and allow for greater control, scalability, and consistency compared to traditional batch processing.
Table 1: Comparison of Hypothetical Synthetic Pathways
| Parameter | Conventional Batch Synthesis (Hypothetical) | Novel Flow Chemistry Pathway (Projected) |
|---|---|---|
| Key Steps | Protection of amine, Nitration, Deprotection, N-alkylation | Direct nitration of precursor in flow, Catalytic N-alkylation in flow |
| Efficiency | Moderate yields, potential for side products | Higher yields, improved selectivity |
| Safety | Handling of bulk nitrating agents, thermal control challenges | Enhanced thermal management, smaller reagent volumes at any given time |
| Scalability | Limited by reactor size | Easily scalable by extending reaction time |
| Sustainability | Higher solvent and reagent consumption | Reduced waste, potential for solvent recycling |
Advanced Computational Modeling for Predictive Material Design
The "trial-and-error" approach to materials discovery is being superseded by advanced computational modeling, which allows for the in silico design and prediction of material properties before any laboratory synthesis is attempted. mit.edumit.edu This is a particularly promising avenue for this compound.
Using techniques like Density Functional Theory (DFT) and Molecular Dynamics (MD), researchers can model the electronic and structural properties of the molecule with high accuracy. These models can predict key characteristics relevant to materials science, such as:
Nonlinear Optical (NLO) Response: The donor-acceptor nature of the molecule suggests potential for second- or third-order NLO properties, crucial for applications in photonics and optical computing. researchgate.net
Electronic Band Gap: Essential for determining its potential use in organic semiconductors.
Dipole Moment: Influences intermolecular interactions, crystal packing, and solubility.
Beyond single-molecule properties, machine learning and artificial intelligence (AI) can be leveraged to screen vast libraries of virtual derivatives. youtube.comyoutube.com By training algorithms on existing chemical data, researchers can employ "inverse design," where a desired property is specified, and the AI proposes novel molecular structures, such as variations of this compound, that are predicted to exhibit that property.
Table 2: Illustrative Predictive Design for NLO Properties
| Derivative of this compound | Predicted Second-Order Hyperpolarizability (β) | Predicted Thermal Stability | Target Application |
|---|---|---|---|
| Parent Compound | Baseline Value | Baseline Value | Reference |
| Introduction of a cyano group on the benzyl (B1604629) ring | Increased | Slightly Decreased | Frequency Doubling |
| Replacement of methoxy (B1213986) with ethoxy group | Slightly Increased | Maintained | Optical Switching |
Development of Hybrid Materials Incorporating this compound
The properties of this compound can be amplified or complemented by incorporating it into hybrid materials. This involves creating composites where the organic molecule is integrated into an inorganic or polymeric host matrix, leading to synergistic effects.
One promising approach is the creation of guest-host systems. The organic molecule can be embedded within the pores of zeolites, mesoporous silica, or metal-organic frameworks (MOFs). The inorganic host can provide a rigid and transparent scaffold, enhancing the thermal and mechanical stability of the NLO-active organic molecules and preventing the formation of centrosymmetric crystal structures that would cancel out second-order NLO effects.
Another avenue is the development of covalently linked hybrid polymers. By chemically modifying this compound with polymerizable groups, it can be integrated as a functional monomer into polymer chains. This could lead to the production of thin films with high optical quality and processability for use in electro-optic devices. The research on a related compound, N-benzyl-2-methyl-4-nitroaniline (BNA), highlights the potential for this class of molecules in creating functional crystals for optical applications. researchgate.net
Table 3: Concepts for Hybrid Materials
| Hybrid Material Concept | Components | Targeted Property Enhancement | Potential Application |
|---|---|---|---|
| Guest-Host System | This compound + Mesoporous Silica | Enhanced thermal stability, high optical transparency | Solid-state optical limiters |
| Polymer Composite | This compound dispersed in Poly(methyl methacrylate) (PMMA) | Processability into thin films, high NLO coefficient | Electro-optic modulators |
| Covalent Polymer | Polymerized this compound derivative | High density of active chromophores, long-term stability | Integrated photonic circuits |
Interdisciplinary Research with Emerging Technologies
The full potential of this compound will be realized through collaboration with other scientific and engineering fields. Its unique electronic structure makes it a candidate for a variety of advanced technological applications.
Terahertz (THz) Technology: Structurally similar compounds like N-benzyl-2-methyl-4-nitroaniline (BNA) have been identified as excellent emitters of THz radiation. researchgate.netresearchgate.net This opens a compelling research direction to investigate this compound for similar capabilities, which are crucial for next-generation spectroscopy, imaging, and security screening.
Agrochemicals: Research on related structures, such as N-benzyl-2-methoxy-5-propargyloxybenzoamides, has revealed potent herbicidal activity by targeting essential biosynthetic pathways in plants. nih.gov This precedent suggests that this compound and its analogues could be screened for potential use in agriculture, representing a valuable intersection of organic synthesis and plant science.
Organic Electronics: The donor-acceptor framework is a cornerstone of materials used in Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs). Future studies could explore the utility of this molecule as a charge-transport material, an emitter, or a sensitizer (B1316253) in such devices.
Biomedical Probes: While distinct from therapeutic use, fluorescent organic molecules are vital as probes and sensors in biomedical research. The inherent polarity and potential for functionalization on this compound could be exploited to design novel fluorescent markers for cellular imaging. The discovery that N-benzyl substitutions on other molecular scaffolds can dramatically increase biological receptor affinity further underscores the potential for discovering bio-activity. nih.gov
Table 4: Summary of Interdisciplinary Research Avenues
| Field | Enabling Technology | Role of this compound | Research Goal |
|---|---|---|---|
| Photonics/Physics | Terahertz Time-Domain Spectroscopy | THz wave generation medium | Develop new, efficient sources for the "THz gap" |
| Agricultural Science | High-Throughput Screening | Candidate pesticide/herbicide | Discover novel, effective agrochemicals nih.gov |
| Materials Engineering | Organic Vapor-Phase Deposition | Active layer component in organic electronic devices | Create more efficient and stable OLEDs or OPVs |
| Biotechnology | Confocal Fluorescence Microscopy | Fluorescent probe | Design novel molecular sensors for biological imaging |
Q & A
Basic Question: What are the optimal synthetic routes for preparing N-benzyl-2-methoxy-5-nitroaniline, and how do reaction conditions influence yield and purity?
Answer:
The synthesis typically involves nitration of a methoxy-substituted aniline precursor followed by benzylation. Key steps include:
- Nitration: Introduce the nitro group at the 5-position of 2-methoxyaniline using mixed acid (HNO₃/H₂SO₄) at 0–5°C to minimize over-nitration .
- Benzylation: React the nitrated intermediate with benzyl chloride in the presence of a base (e.g., NaOH or K₂CO₃) in a polar aprotic solvent (e.g., DMF) at 60–80°C for 6–12 hours .
- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) ensures >95% purity .
Critical Factors: - Temperature control during nitration prevents decomposition.
- Excess benzyl chloride (1.2–1.5 eq) maximizes substitution efficiency .
Advanced Question: How can contradictory spectroscopic data (e.g., NMR shifts vs. computational predictions) for this compound be resolved?
Answer:
Contradictions often arise from solvent effects, tautomerism, or impurities. Mitigation strategies include:
- Multi-Technique Validation: Compare H/C NMR with high-resolution mass spectrometry (HRMS) and IR to cross-verify functional groups .
- Computational Modeling: Use density-functional theory (DFT) with solvent corrections (e.g., PCM model) to simulate NMR shifts and compare with experimental data .
- Dynamic NMR Studies: Probe temperature-dependent shifts to identify tautomeric equilibria (e.g., nitro ↔ aci-nitro forms) .
Example: A mismatch in aromatic proton shifts may indicate residual DMF; confirm via H NMR (δ 2.7–2.9 ppm for DMF protons) .
Basic Question: What spectroscopic techniques are most effective for characterizing this compound?
Answer:
- H NMR: Identifies aromatic protons (δ 6.5–8.0 ppm), benzyl CH₂ (δ 4.5–4.7 ppm), and methoxy group (δ 3.8–4.0 ppm) .
- FT-IR: Confirms nitro (1520–1350 cm⁻¹, asymmetric/symmetric stretching) and methoxy (2850–2950 cm⁻¹, C-O-C) groups .
- HRMS: Validates molecular ion ([M+H]⁺ at m/z 273.1) and fragmentation patterns .
- UV-Vis: Assesses electronic transitions (λmax ~350 nm due to nitro-aromatic conjugation) .
Advanced Question: How does the electronic interplay between the nitro, methoxy, and benzyl groups affect the reactivity of this compound in nucleophilic substitution reactions?
Answer:
The nitro group (electron-withdrawing) deactivates the ring, directing nucleophiles to the para position relative to itself. The methoxy group (electron-donating) competes, creating a regioselective conflict:
- Experimental Observation: In SNAr reactions, substitution occurs preferentially at the 3-position (meta to methoxy, para to nitro) due to nitro’s stronger deactivation .
- DFT Insights: Frontier molecular orbital (FMO) analysis reveals lower LUMO density at the 3-position, favoring nucleophilic attack .
Example: Reaction with NaOMe in DMSO yields 3-methoxy derivatives, confirmed by C NMR (δ 55–60 ppm for new methoxy) .
Basic Question: What are the key stability considerations for storing this compound?
Answer:
- Light Sensitivity: Nitro compounds degrade under UV; store in amber vials at –20°C .
- Moisture: Hygroscopic benzyl groups necessitate desiccants (silica gel) in storage containers .
- Long-Term Stability: Periodic HPLC analysis (C18 column, acetonitrile/water mobile phase) monitors degradation (e.g., nitro reduction to amine) .
Advanced Question: How can researchers reconcile discrepancies in reported biological activity (e.g., enzyme inhibition) across studies using this compound derivatives?
Answer:
Contradictions may stem from:
- Assay Conditions: pH, temperature, and co-solvents (e.g., DMSO) alter binding kinetics. Standardize assays using PBS (pH 7.4) and ≤1% DMSO .
- Metabolite Interference: Monitor nitro-to-amine reduction (common in cell-based assays) via LC-MS .
- Structural Analogues: Compare with fluorinated (e.g., 5-fluoro variant, ) or chlorinated derivatives to isolate electronic effects .
Case Study: Inconsistent MAO-B inhibition data may arise from metabolite formation; use freshly prepared solutions and protease inhibitors .
Basic Question: What computational tools are recommended for predicting the physicochemical properties of this compound?
Answer:
- LogP Prediction: Use Molinspiration or ACD/Labs (predicted LogP ~2.1) .
- pKa Estimation: SPARC calculator estimates nitro group pKa ~-1.5 (strongly acidic) .
- Solubility: COSMO-RS predicts solubility in DMSO > ethanol > water .
Advanced Question: What strategies mitigate side reactions (e.g., over-alkylation) during benzylation of 2-methoxy-5-nitroaniline?
Answer:
- Controlled Stoichiometry: Limit benzyl chloride to 1.2 eq and monitor via TLC .
- Phase-Transfer Catalysis: Use tetrabutylammonium bromide (TBAB) to enhance benzylation efficiency in biphasic systems .
- Byproduct Identification: LC-MS detects di-benzylated products (e.g., m/z 365.2); optimize reaction time to <8 hours .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
